![molecular formula C9H5N3OS B13239177 Benzothiazol-2-yl-hydroxyimino-acetonitrile](/img/structure/B13239177.png)
Benzothiazol-2-yl-hydroxyimino-acetonitrile
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Overview
Description
Benzothiazol-2-yl-hydroxyimino-acetonitrile is a chemical compound with the molecular formula C9H5N3OS It is known for its unique structure, which includes a benzothiazole ring fused with a hydroxyimino-acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzothiazol-2-yl-hydroxyimino-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with malononitrile under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzothiazol-2-yl-hydroxyimino-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with different functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Benzothiazol-2-yl-hydroxyimino-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of benzothiazol-2-yl-hydroxyimino-acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Benzothiazole: A parent compound with a simpler structure.
Benzothiazole-2-acetonitrile: Similar in structure but lacks the hydroxyimino group.
Benzothiazole derivatives: Various derivatives with different functional groups attached to the benzothiazole ring.
Uniqueness: Benzothiazol-2-yl-hydroxyimino-acetonitrile is unique due to the presence of the hydroxyimino-acetonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H5N3OS |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yloxyimino)acetonitrile |
InChI |
InChI=1S/C9H5N3OS/c10-5-6-11-13-9-12-7-3-1-2-4-8(7)14-9/h1-4,6H/b11-6+ |
InChI Key |
LMLIJUIMGFKLAB-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)O/N=C/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)ON=CC#N |
Origin of Product |
United States |
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